4-(3-Cyanobenzyl)Piperidine 4-(3-Cyanobenzyl)Piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18129293
InChI: InChI=1S/C13H16N2/c14-10-13-3-1-2-12(9-13)8-11-4-6-15-7-5-11/h1-3,9,11,15H,4-8H2
SMILES:
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol

4-(3-Cyanobenzyl)Piperidine

CAS No.:

Cat. No.: VC18129293

Molecular Formula: C13H16N2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Cyanobenzyl)Piperidine -

Specification

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
IUPAC Name 3-(piperidin-4-ylmethyl)benzonitrile
Standard InChI InChI=1S/C13H16N2/c14-10-13-3-1-2-12(9-13)8-11-4-6-15-7-5-11/h1-3,9,11,15H,4-8H2
Standard InChI Key IIRKYWMNWGCABF-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1CC2=CC(=CC=C2)C#N

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

4-(3-Cyanobenzyl)piperidine consists of a six-membered piperidine ring (C5_5H11_{11}N) with a benzyl group substituted at the nitrogen atom. The benzyl group is further modified by a cyano (-C≡N) functional group at the 3-position of the benzene ring (meta-substitution). This configuration distinguishes it from analogs like 4-(4'-cyanophenyl)piperidine, where the cyano group is para-substituted .

Key Structural Features:

  • Piperidine Ring: A saturated heterocycle with one nitrogen atom, contributing basicity (pKa_a ~11) and conformational flexibility .

  • Cyanobenzyl Moiety: Introduces aromaticity, electron-withdrawing effects (via the cyano group), and lipophilicity, which may influence bioavailability and receptor binding .

Spectral and Computational Data

While experimental data for 4-(3-cyanobenzyl)piperidine are unavailable, analogs suggest the following:

  • NMR: Piperidine protons resonate at δ 2.5–3.5 ppm (CH2_2 adjacent to N), while aromatic protons in the cyanobenzyl group appear at δ 7.2–7.8 ppm .

  • IR: Strong absorption near 2240 cm1^{-1} (C≡N stretch) .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-(3-cyanobenzyl)piperidine may follow pathways analogous to 4-cyanopiperidine derivatives. A plausible route involves:

  • Benzylation of Piperidine: Reacting piperidine with 3-cyanobenzyl bromide under basic conditions.

  • Cyano Group Introduction: If the benzyl precursor lacks the cyano group, nitrile formation via Rosenmund-von Braun or Sandmeyer reactions could be employed.

Case Study: 4-Cyanopiperidine Hydrochloride Synthesis

A patent (US20170369442A1) details the synthesis of 4-cyanopiperidine hydrochloride from isonipecotamide using thionyl chloride (SOCl2_2) and dibutylformamide :

  • Reaction Conditions:

    • Solvent: n-Propyl acetate

    • Reagents: SOCl2_2 (1.5–2.0 eq), dibutylformamide (1.0 eq)

    • Temperature: 20°C

    • Yield: 73–79% .

Table 1: Comparative Synthesis Parameters for Piperidine Derivatives

CompoundStarting MaterialReagentsYield (%)Purity (%)
4-Cyanopiperidine HClIsonipecotamideSOCl2_2, DMF79.198.1
4-(4'-Cyanophenyl)PiperidinePiperidine4-Cyanophenyl bromideN/AN/A

Physicochemical Properties

Solubility and Lipophilicity

  • Solubility: Expected to be moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the cyano group’s polarity .

  • LogP: Estimated ~2.1 (similar to 4-cyanopiperidine, LogP = 1.8) .

Stability

  • Thermal Stability: Decomposition likely above 200°C, based on analogs .

  • Hydrolytic Sensitivity: The cyano group may hydrolyze to amides or carboxylic acids under acidic/basic conditions .

Applications in Medicinal Chemistry

Histamine H3_33 and Sigma-1 Receptor Modulation

Piperidine derivatives like KSK67 and KSK68 exhibit dual affinity for histamine H3_3 receptors (H3_3R) and sigma-1 receptors (σ1_1R) . Structural features critical for activity include:

  • Piperidine Core: Essential for H3_3R binding (Ki_i = 2.7–69 nM) .

  • Aromatic Substituents: Enhance σ1_1R affinity (Ki_i = 3.3–28 nM) .

Table 2: Receptor Affinity of Selected Piperidine Derivatives

CompoundH3_3R Ki_i (nM)σ1_1R Ki_i (nM)
KSK676.228
KSK682.718
Lead 127.74.5

Industrial and Research Implications

Pharmaceutical Intermediates

4-Cyanopiperidine derivatives serve as intermediates in drugs for CNS disorders and cancer . For example:

  • U.S. Pat. No. 8,642,634: Mentions 4-cyanopiperidine in kinase inhibitor synthesis .

Agrochemical Applications

Nitrile-containing piperidines are explored as herbicides and fungicides (e.g., WO 2013/098229) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator